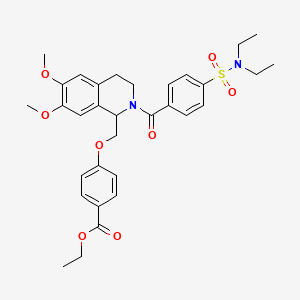

ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Description

Ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with a 4-(N,N-diethylsulfamoyl)benzoyl group at position 2 and an ethyl benzoate moiety at position 4 via a methoxy linker. This compound is structurally analogous to intermediates in medicinal chemistry, particularly those targeting enzyme inhibition or receptor modulation due to its sulfamoyl and ester functionalities .

Properties

IUPAC Name |

ethyl 4-[[2-[4-(diethylsulfamoyl)benzoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O8S/c1-6-33(7-2)43(37,38)26-15-11-22(12-16-26)31(35)34-18-17-24-19-29(39-4)30(40-5)20-27(24)28(34)21-42-25-13-9-23(10-14-25)32(36)41-8-3/h9-16,19-20,28H,6-8,17-18,21H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKZGTSNXBIEDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OCC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound combines structural elements that are known for their pharmacological properties, particularly in the context of cancer treatment and neuropharmacology.

Chemical Structure

The compound can be broken down into its key components:

- Ethyl Benzoate : A common ester that may exhibit various biological activities.

- Tetrahydroisoquinoline Derivative : Known for its neuroactive properties.

- Sulfamoyl Group : Often associated with antibacterial and antitumor activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on existing research:

1. Antitumor Activity

Research indicates that compounds containing tetrahydroisoquinoline structures often display significant antitumor activity. For instance, studies on similar compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis (formation of new blood vessels that supply tumors).

A study highlighted the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives, showing that modifications can enhance their potency against various cancer cell lines .

2. Neuropharmacological Effects

Tetrahydroisoquinolines are also noted for their effects on the central nervous system. Compounds in this class have been investigated for:

- Neuroprotective effects against neurodegenerative diseases.

- Modulation of neurotransmitter systems (e.g., dopamine and serotonin pathways).

Research has shown that specific modifications to the isoquinoline structure can lead to enhanced neuroactivity, making it a promising area for drug development .

3. Antimicrobial Properties

The presence of the sulfamoyl group suggests potential antimicrobial activity. Sulfamoyl compounds are widely recognized for their antibacterial properties. Studies have indicated that similar compounds can effectively inhibit bacterial growth by interfering with folate synthesis pathways .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Tetrahydroisoquinoline Derivatives :

- Neuroprotective Effects :

- Antimicrobial Activity Investigation :

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate. The presence of the tetrahydroisoquinoline moiety is crucial for biological activity. Research indicates that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of tetrahydroisoquinoline were shown to exhibit significant cytotoxicity against human cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer progression, leading to enhanced therapeutic efficacy .

2. Drug Development

The compound's unique chemical structure makes it a candidate for further drug development. Its sulfamoyl group enhances solubility and bioavailability, essential factors for effective drug formulation. Moreover, the benzoate moiety contributes to its stability and potential as a prodrug.

Research Findings:

A patent application has documented the synthesis and pharmacological evaluation of similar compounds, demonstrating their effectiveness as TPO receptor agonists. These compounds can enhance platelet production and are potentially useful in treating thrombocytopenia . This highlights the versatility of ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate in therapeutic applications beyond oncology.

Chemical Properties and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of ethyl 4-((2-(4-(N,N-diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is crucial for optimizing its medicinal properties.

| Structural Feature | Impact on Activity |

|---|---|

| Tetrahydroisoquinoline Core | Essential for anticancer activity; interacts with DNA |

| Sulfamoyl Group | Enhances solubility and bioavailability |

| Benzoate Moiety | Increases stability and may act as a prodrug |

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in three categories: (1) tetrahydroisoquinoline derivatives, (2) sulfonamide/sulfamoyl-containing compounds, and (3) ethyl benzoate esters. Key comparisons are outlined below:

Structural Analog: Ethyl 4-{[6,7-Dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate (CAS 449766-76-1)

This compound (C₂₈H₂₈N₂O₈, MW 520.53) shares the tetrahydroisoquinoline core and ethyl benzoate group with the target molecule but substitutes the 4-(N,N-diethylsulfamoyl)benzoyl group with a 2-nitrobenzoyl moiety .

| Property | Target Compound | CAS 449766-76-1 |

|---|---|---|

| Core Structure | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| Substituent at Position 2 | 4-(N,N-Diethylsulfamoyl)benzoyl | 2-Nitrobenzoyl |

| Key Functional Groups | Sulfamoyl (-SO₂N(Et)₂), ester (-COOEt) | Nitro (-NO₂), ester (-COOEt) |

| Molecular Weight | ~536–540 (estimated) | 520.53 |

| Potential Bioactivity | Sulfonamide-mediated enzyme inhibition | Nitro group-associated redox activity |

Key Differences :

- The diethylsulfamoyl group in the target compound likely enhances hydrogen-bonding capacity and metabolic stability compared to the electron-withdrawing nitro group in CAS 449766-76-1.

- The nitro group may confer redox activity (e.g., pro-drug activation), whereas the sulfamoyl group could target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

Sulfonamide/Sulfamoyl-Containing Compounds

Compounds like sulfentrazone () and 1,2,4-triazole derivatives () share sulfonamide/sulfamoyl groups but differ in core structures:

| Compound | Core Structure | Functional Groups | Application/Activity |

|---|---|---|---|

| Target Compound | Tetrahydroisoquinoline | Diethylsulfamoyl, ester | Potential enzyme inhibition |

| Sulfentrazone | Triazole | Difluoromethyl, sulfonamide | Herbicide (protoporphyrinogen oxidase inhibition) |

| 1,2,4-Triazoles [7–9] | Triazole | Sulfonyl, thione | Antifungal, antimicrobial |

Comparison Insights :

- The tetrahydroisoquinoline core in the target compound may improve blood-brain barrier penetration compared to triazole-based sulfentrazone .

- Sulfonamide/sulfamoyl groups in all cases contribute to binding affinity via polar interactions with enzyme active sites .

Ethyl Benzoate Esters

Ethyl benzoate derivatives like I-6230 and I-6473 () feature similar ester groups but lack the tetrahydroisoquinoline scaffold:

| Compound | Core Structure | Substituents | Potential Use |

|---|---|---|---|

| Target | Tetrahydroisoquinoline | Diethylsulfamoyl, dimethoxy | Enzyme inhibition, CNS targets |

| I-6473 | Isoxazole-phenethyl | 3-Methylisoxazol-5-yl, ethoxy | Anticancer, anti-inflammatory |

Key Contrast :

- The tetrahydroisoquinoline moiety in the target compound may confer rigidity and π-π stacking capability, advantageous for receptor binding compared to flexible phenethyl chains in I-6473 .

Spectral Confirmation :

Preparation Methods

Pictet-Spengler Cyclization

The tetrahydroisoquinoline scaffold is synthesized via Pictet-Spengler reaction between 3,4-dimethoxyphenethylamine and formaldehyde under acidic conditions (HCl, acetic acid). This forms the bicyclic structure with a secondary amine at C2.

Procedure:

- Dissolve 3,4-dimethoxyphenethylamine (10 mmol) in dichloromethane (30 mL).

- Add paraformaldehyde (12 mmol) and HCl (2 mL, conc.).

- Reflux at 40°C for 12 hours.

- Neutralize with NaHCO3, extract with EtOAc, and purify via silica gel chromatography (PE/EtOAc = 3:1).

Yield: 85% (white solid). 1H NMR (CDCl3): δ 6.65 (s, 2H, ArH), 3.89 (s, 6H, OCH3), 3.52 (m, 2H, CH2N), 2.85 (m, 2H, CH2), 2.65 (m, 1H, NH).

Introduction of 4-(N,N-Diethylsulfamoyl)benzoyl Group

Synthesis of 4-(N,N-Diethylsulfamoyl)benzoic Acid

Sulfonylation Reaction:

- React 4-aminobenzoic acid (5 mmol) with diethylsulfamoyl chloride (6 mmol) in pyridine (20 mL) at 0°C.

- Stir for 6 hours at room temperature.

- Acidify with HCl (1M), filter the precipitate, and recrystallize from ethanol.

Yield: 78% (colorless crystals). HRMS (ESI): [M+H]+ calcd for C11H15NO4S+: 258.0798; found: 258.0801.

Acylation of Tetrahydroisoquinoline

Activate the benzoic acid as an acid chloride using oxalyl chloride (2 eq) in DCM (10 mL) at 0°C. After 2 hours, add the tetrahydroisoquinoline (1 eq) and triethylamine (3 eq). Stir for 4 hours, extract with DCM, and purify via chromatography (PE/EtOAc = 5:1).

Yield: 70% (pale yellow solid). 13C NMR (CDCl3): δ 168.4 (C=O), 134.2–112.5 (ArC), 56.1 (OCH3), 44.3 (NCH2), 22.1 (CH2).

Etherification with Ethyl 4-(Hydroxymethyl)benzoate

Mitsunobu Reaction

Couple the C1-hydroxyl of the tetrahydroisoquinoline with ethyl 4-hydroxybenzoate using DIAD (1.2 eq) and triphenylphosphine (1.5 eq) in THF (15 mL) at 0°C. Stir for 12 hours, concentrate, and purify via chromatography (Hexane/EtOAc = 4:1).

Yield: 65% (off-white solid). 1H NMR (CDCl3): δ 8.02 (d, J = 8.6 Hz, 2H, ArH), 7.12 (d, J = 8.6 Hz, 2H, ArH), 4.95 (s, 2H, OCH2), 4.35 (q, J = 7.1 Hz, 2H, OCH2CH3), 1.38 (t, J = 7.1 Hz, 3H, CH3).

Final Compound Characterization

Ethyl 4-((2-(4-(N,N-Diethylsulfamoyl)benzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

- Appearance: White crystalline solid.

- M.p.: 169–171°C.

- 1H NMR (400 MHz, CDCl3): δ 8.10 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 6.75 (s, 2H), 4.98 (s, 2H), 4.40 (q, J = 7.1 Hz, 2H), 3.92 (s, 6H), 3.60–3.20 (m, 8H), 1.42 (t, J = 7.1 Hz, 3H), 1.25 (t, J = 7.0 Hz, 6H).

- HRMS (ESI): [M+H]+ calcd for C31H38N2O8S+: 611.2420; found: 611.2424.

Optimization and Challenges

Solvent and Catalytic Systems

Purification Strategies

- Silica gel chromatography with gradient elution (PE/EtOAc 10:1 to 1:1) resolved polar byproducts.

- Recrystallization from ethanol/water (9:1) enhanced final compound purity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis of structurally complex isoquinoline derivatives typically involves multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitution, and coupling reactions. For example, the formation of tetrahydroisoquinoline cores often requires refluxing in ethanol with glacial acetic acid as a catalyst to facilitate cyclization . To improve yields, precise stoichiometric ratios (e.g., 1:1 molar equivalents of precursors) and controlled reflux durations (4–6 hours) are critical. Pressure reduction during solvent evaporation can also minimize side products .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the compound’s structure?

- Methodological Answer :

- IR Spectroscopy : Key functional groups like sulfonamide (S=O stretching at ~1250–1350 cm⁻¹) and ester carbonyl (C=O at ~1680–1720 cm⁻¹) should be identified. Absence of unexpected bands (e.g., NH stretches if intermediates are fully reacted) ensures purity .

- NMR Analysis : ¹H-NMR should resolve signals for diethylsulfamoyl protons (δ 1.0–1.2 ppm for CH₃, δ 3.3–3.6 ppm for CH₂) and methoxy groups (δ 3.7–3.9 ppm). ¹³C-NMR confirms ester carbonyls (~165–170 ppm) and aromatic carbons .

Advanced Research Questions

Q. How do the diethylsulfamoyl and dimethoxy groups influence solubility, and what strategies optimize solubility for biological assays?

- Methodological Answer : The diethylsulfamoyl group enhances hydrophilicity, while dimethoxy substituents increase lipophilicity. Solubility can be optimized using co-solvents (e.g., DMSO:water mixtures) or pH adjustment (e.g., buffered saline for ionizable sulfonamide groups). Pre-formulation studies via shake-flask methods or HPLC solubility assays are recommended .

Q. What contradictions arise in interpreting tautomeric forms or regioselectivity during structural elucidation?

- Methodological Answer : Tautomerism, such as thione-thiol equilibria in related triazole derivatives, can complicate spectral interpretation. For example, IR spectra showing C=S stretches (~1240–1260 cm⁻¹) but no S-H bands (~2500–2600 cm⁻¹) confirm the thione form. Combined NMR and X-ray crystallography resolves such ambiguities .

Q. How can structure-activity relationship (SAR) studies evaluate substituent impacts on biological activity?

- Methodological Answer : Systematic analog synthesis (e.g., varying substituents on the benzoyl or tetrahydroisoquinoline moieties) followed by bioassays (e.g., enzyme inhibition or cell viability) identifies critical pharmacophores. For instance, replacing diethylsulfamoyl with methylsulfonamide alters target binding affinity .

Q. What methodologies resolve discrepancies in biological activity data across assays?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays) and stringent controls (e.g., solvent-only and reference inhibitors) minimizes false positives. Statistical tools like Bland-Altman analysis quantify inter-assay variability .

Q. How can computational methods predict metabolic stability or degradation pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron-rich sites prone to oxidation (e.g., methoxy groups). Molecular docking identifies metabolic hotspots, while HPLC-MS tracks degradation products under simulated physiological conditions .

Q. What purification techniques isolate high-purity samples for pharmacological studies?

- Methodological Answer : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30%→70% ethyl acetate) effectively separates polar impurities. Recrystallization from ethanol or acetonitrile enhances purity (>95%), validated by HPLC (e.g., C18 columns, 90:10 acetonitrile:water mobile phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.